molecular formula C27H46O B12415321 Lathosterol-d7

Lathosterol-d7

Cat. No.: B12415321
M. Wt: 393.7 g/mol
InChI Key: IZVFFXVYBHFIHY-SOVNPUOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lathosterol-d7 is synthesized by the deuteration of lathosterol. The process involves the incorporation of deuterium atoms into the lathosterol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the lathosterol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The final product is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Lathosterol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lathosterol-d7 has a wide range of applications in scientific research, including:

Mechanism of Action

Lathosterol-d7 exerts its effects by acting as a stable isotope-labeled internal standard. It is used to accurately quantify the levels of lathosterol and other sterols in biological samples. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise measurement using mass spectrometry. This helps in understanding cholesterol synthesis and metabolism, as well as identifying metabolic defects .

Comparison with Similar Compounds

Lathosterol-d7 is unique due to its deuterium labeling, which distinguishes it from other sterols. Similar compounds include:

    Lathosterol: The non-deuterated form of lathosterol.

    Desmosterol: Another cholesterol precursor with similar properties.

    7-Dehydrocholesterol: A direct precursor of cholesterol.

    Zymosterol: An intermediate in cholesterol biosynthesis .

This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable quantification in analytical studies.

Properties

Molecular Formula

C27H46O

Molecular Weight

393.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

IZVFFXVYBHFIHY-SOVNPUOYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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